(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
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Overview
Description
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the esterification of 4-chloro-2-nitrophenol with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-chloro-2-aminophenyl derivatives.
Hydrolysis: 4-chloro-2-nitrophenol and 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid.
Scientific Research Applications
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic nonlinear optical materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is not well-characterized. its structural components suggest potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could influence various molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the nitrophenyl moiety but lacks the benzothiazole group.
2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid: Contains the benzothiazole group but lacks the nitrophenyl moiety.
Uniqueness
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the combination of both nitrophenyl and benzothiazole groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H9ClN2O5S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C15H9ClN2O5S/c16-9-5-6-12(11(7-9)18(21)22)23-14(19)8-17-10-3-1-2-4-13(10)24-15(17)20/h1-7H,8H2 |
InChI Key |
RWSZYLBPJCAGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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